4-O-Methyl-N-acetylneuraminic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

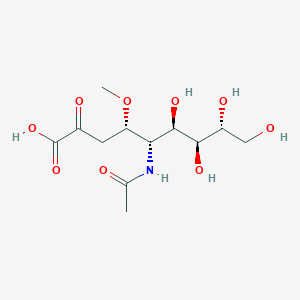

4-O-Methyl-N-acetylneuraminic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO9 and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Research

4-O-Methyl-N-acetylneuraminic acid serves as a crucial substrate in studies investigating the metabolism of sialic acids. Research indicates that it is involved in cellular interactions, especially regarding viral infections and immune responses. For instance, studies have shown that this compound can resist desialylation by certain neuraminidases, which is essential for understanding its role in viral pathogenesis and immune evasion mechanisms .

Key Findings:

- Resistance to Neuraminidases: this compound exhibits marked resistance to desialylation by Vibrio cholerae neuraminidase, indicating its potential role in protecting glycoproteins from enzymatic degradation .

- Sialyltransferase Activity: The compound has been studied for its interaction with sialyltransferases, enzymes that add sialic acids to glycoproteins. Its kinetic parameters reveal differences in binding affinities compared to other sialic acid derivatives .

Vaccine Development

The incorporation of this compound into vaccine formulations has been explored to enhance the immunogenicity of antigens. Sialic acid derivatives are known to improve vaccine efficacy against various pathogens by modulating immune responses.

Applications:

- Adjuvant Properties: The compound can act as an adjuvant, enhancing the body's immune response to vaccines.

- Targeting Pathogens: By modifying antigens with sialic acid derivatives, researchers aim to create more effective vaccines against viral infections such as influenza .

Drug Design

In drug design, this compound is leveraged for developing inhibitors targeting sialidases—enzymes critical for the pathogenicity of several viruses and bacteria.

Significant Developments:

- Antiviral Agents: Researchers have synthesized analogs of this compound that mimic the transition state during neuraminidase catalysis, leading to the development of antiviral drugs such as Relenza .

- Structure-Activity Relationship Studies: The structural properties of this compound facilitate the design of potent inhibitors against viral neuraminidases, which are essential for virus release from infected cells .

Glycobiology

In glycobiology, this compound aids in studying glycoproteins and glycolipids, contributing to a better understanding of their functions in cell signaling and recognition processes.

Research Insights:

- Cell Attachment Studies: Ongoing research focuses on using 4-O-methyl analogs as probes for studying cell attachment mechanisms during viral infections .

- Sialic Acid Metabolism: Investigations into how this compound influences sialic acid metabolism provide insights into cellular interactions and disease mechanisms .

Diagnostic Applications

The compound is also utilized in developing diagnostic assays for detecting diseases related to sialic acids.

Potential Uses:

- Cancer Detection: Sialic acid levels are often altered in cancerous tissues; thus, this compound can be employed as a biomarker for diagnostic purposes.

- Neurodegenerative Disorders: Its role in sialic acid-related diseases may provide insights into conditions such as Alzheimer's disease and other neurodegenerative disorders .

特性

CAS番号 |

67974-39-4 |

|---|---|

分子式 |

C12H21NO9 |

分子量 |

323.3 g/mol |

IUPAC名 |

(4S,5S,6R,7S,8R)-5-acetamido-6,7,8,9-tetrahydroxy-4-methoxy-2-oxononanoic acid |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-9(11(19)10(18)7(17)4-14)8(22-2)3-6(16)12(20)21/h7-11,14,17-19H,3-4H2,1-2H3,(H,13,15)(H,20,21)/t7-,8+,9-,10-,11-/m1/s1 |

InChIキー |

UWTCTIMOBMXPCE-RCZSTQMZSA-N |

SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)OC)C(C(C(CO)O)O)O |

異性体SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)OC)[C@H]([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)OC)C(C(C(CO)O)O)O |

同義語 |

4-O-methyl-N-acetylneuraminic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。